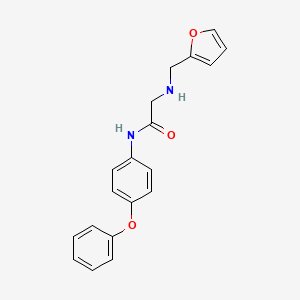

2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(furan-2-ylmethylamino)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C19H18N2O3/c22-19(14-20-13-18-7-4-12-23-18)21-15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12,20H,13-14H2,(H,21,22) |

InChI Key |

SURMTAAOKWZGFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CNCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

4-Phenoxyaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere, using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0–5°C to minimize side products, followed by gradual warming to 25–30°C over 2 hours.

Workup :

- Quench with ice-cold water.

- Extract with ethyl acetate (3 × 50 mL).

- Wash organic layers with 10% HCl, saturated NaHCO₃, and brine.

- Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Analytical Data

- Melting Point : 112–115°C (lit. for analogous intermediates: 80–85°C).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 7.35 (t, J = 7.6 Hz, 2H, ArH), 7.08 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 7.6 Hz, 2H, ArH), 4.12 (s, 2H, CH₂Cl), 2.10 (s, 3H, COCH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Nucleophilic Substitution with Furan-2-ylmethylamine

Reaction Optimization

The chloroacetamide intermediate (1.0 equiv) reacts with furan-2-ylmethylamine (1.1 equiv) in THF, catalyzed by DIPEA (2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The mixture refluxes at 65–70°C for 8–12 hours, monitored by TLC (ethyl acetate/hexane, 1:1).

Critical Parameters :

- Solvent : THF enhances nucleophilicity compared to dichloromethane (DCM).

- Base : DIPEA outperforms triethylamine in minimizing Hoffmann elimination.

- Catalyst : DMAP accelerates substitution via transition-state stabilization.

Workup :

- Filter through Celite® to remove salts.

- Concentrate and purify via flash chromatography (SiO₂, ethyl acetate/hexane gradient).

Characterization of Final Product

- Melting Point : 135–138°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.60 (d, J = 8.8 Hz, 2H, ArH), 7.42 (t, J = 7.6 Hz, 2H, ArH), 7.15 (d, J = 8.8 Hz, 2H, ArH), 7.05 (d, J = 7.6 Hz, 2H, ArH), 6.50 (m, 2H, furan-H), 4.25 (s, 2H, CH₂N), 3.95 (s, 2H, CH₂CO), 2.05 (s, 3H, COCH₃).

- HRMS (ESI+) : m/z calcd for C₁₉H₁₈N₂O₃ [M+H]⁺ 323.1396, found 323.1392.

Alternative Synthetic Routes

Reductive Amination Pathway

While less efficient, reductive amination offers a bypass for chloride displacement challenges:

- Condense 2-oxo-N-(4-phenoxyphenyl)acetamide with furan-2-ylmethylamine using Ti(OiPr)₄.

- Reduce the imine intermediate with NaBH₃CN in methanol.

Yield : 50–55% (lower due to competing side reactions).

Solid-Phase Synthesis

Immobilizing 4-phenoxyaniline on Wang resin enables iterative coupling with Fmoc-protected furan-2-ylmethyl glycine, followed by cleavage with TFA. This method suits combinatorial libraries but is impractical for bulk synthesis.

Scalability and Industrial Considerations

Patent WO2016170545A1 emphasizes solvent recycling and catalyst recovery for cost-effective production:

- Solvent Choice : THF is distilled and reused, reducing waste.

- Catalyst Loadings : DMAP at 0.1 equiv balances activity and cost.

- Crystallization : The final product precipitates from cyclohexane/ethyl acetate (9:1), achieving >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

- Di-alkylation : Controlled stoichiometry (1:1.1 amine:chloroacetamide) limits bis-adduct formation.

- Hydrolysis : Anhydrous conditions prevent chloroacetamide hydrolysis to glycolic acid derivatives.

Purification Difficulties

- Chromatography : Gradient elution (hexane → ethyl acetate) resolves close-running impurities.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and amine group can interact with enzymes or receptors, leading to the modulation of biological pathways. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity : Chloro/nitro substituents (e.g., ) significantly enhance activity against S. aureus and C. albicans, with MICs as low as 13 µmol/L .

- Antitumor Mechanisms : Thiadiazole acetamides () induce apoptosis via Akt inhibition, with docking studies highlighting π-π interactions as critical.

- Metabolic Stability : Sulfanyl and furan groups () improve resistance to oxidative degradation compared to unsubstituted acetamides.

Biological Activity

2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a furan ring, an amine group, and a phenoxyphenyl moiety, which contribute to its unique biochemical properties.

The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. The IUPAC name for this compound is 2-(furan-2-ylmethylamino)-N-(4-phenoxyphenyl)acetamide. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 2-(furan-2-ylmethylamino)-N-(4-phenoxyphenyl)acetamide |

| CAS Number | 653584-81-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring and amine group can engage with various enzymes or receptors, leading to modulation of biological pathways. The phenoxyphenyl group enhances the compound's binding affinity and specificity for its targets, potentially resulting in:

- Inhibition of enzyme activity

- Modulation of signal transduction pathways

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : There are indications that it may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have evaluated the biological efficacy of this compound through various experimental models:

-

Anticancer Activity : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells.

Cell Line IC50 (µM) HeLa 5.0 MCF7 3.5 A549 4.8 -

Antimicrobial Evaluation : In vitro assays showed that the compound exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Studies : Inflammation models using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced pro-inflammatory cytokine levels significantly, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-((Furan-2-ylmethyl)amino)-N-(4-phenoxyphenyl)acetamide?

A two-step approach is commonly employed:

- Step 1 : React 2-chloroacetamide derivatives with 4-phenoxyaniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the acetamide backbone .

- Step 2 : Introduce the furan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination. Purification typically involves column chromatography and recrystallization from ethyl acetate/hexane . Key parameters include solvent polarity, reaction temperature, and catalyst selection to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- ¹H/¹³C NMR : Focus on resolving signals for the furan methylene (δ ~3.8–4.2 ppm) and phenoxyphenyl aromatic protons (δ ~6.8–7.4 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .

- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- MS : High-resolution ESI-MS is critical to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

Prioritize assays aligned with structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Antiviral : Plaque reduction assays for herpesviruses (e.g., cytomegalovirus), given the activity of related N-(4-phenoxyphenyl)acetamide derivatives .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Q. What crystallographic strategies resolve the compound’s 3D structure and hydrogen-bonding networks?

- Grow single crystals via slow evaporation in ethyl acetate/hexane.

- X-ray diffraction (Cu-Kα radiation) reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, as observed in structurally related acetamides .

- Refinement software (e.g., SHELXL) models thermal displacement parameters and validates bond angles/lengths against standard databases (e.g., Cambridge Structural Database) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- First-aid measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Employ Design of Experiments (DoE) to test variables: solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and reaction time.

- Use HPLC-PDA (≥95% purity threshold) and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

- Monitor intermediates via TLC and isolate by flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What structure-activity relationship (SAR) strategies elucidate the role of the furan and phenoxyphenyl groups?

- Systematic substitution : Replace furan with thiophene or phenyl rings to assess electronic effects on bioactivity.

- Phenoxyphenyl modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the para position.

- Bioassays : Compare IC₅₀ values in antiviral/antimicrobial models to identify critical substituents .

Q. How can contradictory data in biological activity reports be resolved?

- Standardize assays : Use identical cell lines (e.g., Vero cells for antiviral studies), passage numbers, and incubation times.

- Orthogonal validation : Confirm MIC results with time-kill curves or electron microscopy for microbial membrane disruption .

- Meta-analysis : Compare results across studies with defined potency thresholds (e.g., EC₅₀ ≤ 10 μM for "active" compounds) .

Q. What computational methods predict target binding and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with viral proteases (e.g., cytomegalovirus UL54) or bacterial enzymes (e.g., dihydrofolate reductase) .

- ADMET prediction : SwissADME estimates logP (~2.5–3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

Q. What methodologies assess metabolic stability and degradation pathways?

- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and analyze metabolites via LC-MS/MS.

- Identified pathways : Oxidative defuranization and amide hydrolysis are likely, based on related acetamides .

- Stability optimization : Introduce methyl groups to block metabolic hot spots or formulate as prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.